molecular formula C19H25N3O2S2 B2785367 N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide CAS No. 1421462-69-2

N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2785367
CAS No.: 1421462-69-2
M. Wt: 391.55
InChI Key: CHZGUCBTEJVGBX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2S2 and its molecular weight is 391.55. The purity is usually 95%.
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Biological Activity

N-(2-ethoxyphenyl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{22}N_{2}O_{2}S, with a molecular weight of 306.42 g/mol. Its structure includes several functional groups that contribute to its biological activity:

  • Ethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Thiazole moiety : Known for its role in various pharmacological activities.
  • Piperidine ring : Often associated with neuroactive compounds.

Biological Activity Overview

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including prostate and breast cancer cells. For instance, compounds containing thiazole rings have demonstrated IC50 values ranging from 0.7 to 1.0 μM against prostate cancer cells .
    • The mechanism of action often involves the inhibition of topoisomerases or alkylation of DNA, leading to apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Preliminary evaluations suggest that this compound may possess antimicrobial activity against a variety of pathogens. Compounds with similar thiazole structures have been reported to show significant antibacterial effects.
  • Neuroactive Effects :
    • The piperidine component is linked to neuroactive properties, with some derivatives exhibiting anticonvulsant effects in animal models. This suggests potential applications in treating epilepsy or other neurological disorders.

Case Studies

  • In Vitro Studies :
    • A study evaluating the cytotoxicity of thiazole derivatives found that certain modifications significantly increased potency against cancer cell lines. The presence of the ethoxyphenyl group was noted to enhance cellular uptake and activity .
  • In Vivo Studies :
    • Animal studies have indicated that similar compounds can reduce tumor size and improve survival rates in models of breast cancer when administered at specific dosages .

Data Tables

Biological ActivityCompound Structure FeaturesIC50 (µM)Reference
AnticancerThiazole + Piperidine0.7 - 1.0
AntimicrobialThiazole derivativesVaries
AnticonvulsantPiperidine derivativesVaries

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-3-24-17-7-5-4-6-16(17)21-18(23)22-10-8-15(9-11-22)13-26-19-20-14(2)12-25-19/h4-7,12,15H,3,8-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGUCBTEJVGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.